molecular formula C11H22N2O2 B1449244 tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate CAS No. 1369085-72-2

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate

Cat. No.: B1449244
CAS No.: 1369085-72-2
M. Wt: 214.3 g/mol
InChI Key: ZFUJATNIGNCUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl ester functionalized chloropyridine and butyne-1-ol in a Sonogashira coupling reaction . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-4-propylpyrrolidine-1-carboxylate

These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-amino-4-ethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJATNIGNCUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.